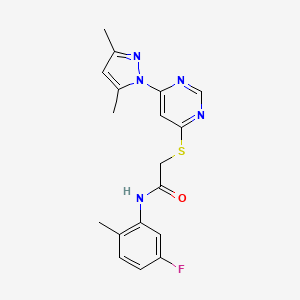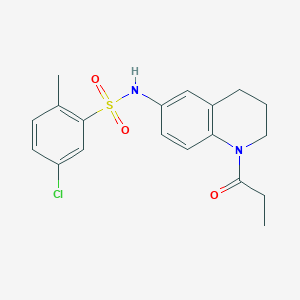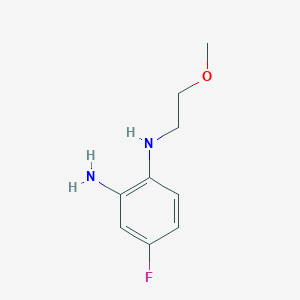
Ethyl 2-phenylpent-4-enoate
Overview
Description
Ethyl 2-phenylpent-4-enoate is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is used for research purposes .
Synthesis Analysis
An efficient procedure has been developed for the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate by olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal prepared by iodination of commercially available cinnamaldehyde .Molecular Structure Analysis
The molecular structure of Ethyl 2-phenylpent-4-enoate is represented by the InChI code: 1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate involves olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal . This reaction is part of the broader class of olefination reactions, which involve the formation of a carbon-carbon double bond.Physical And Chemical Properties Analysis
Ethyl 2-phenylpent-4-enoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Crystal Structure and Conformation
- Ethyl 2-phenylpent-4-enoate, also referred to as ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate, shows a specific enol tautomer in its crystal phase. This structure was confirmed through low-temperature X-ray diffraction, highlighting the compound's stable conformation and extensive conjugation (Arrieta & Mostad, 2001).
Hydrogen Bonding Interactions
- The compound demonstrates unique hydrogen bonding interactions. In a related compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, unusual N⋯π and O⋯π interactions, alongside traditional hydrogen bonds, were observed, suggesting similar potential interactions for ethyl 2-phenylpent-4-enoate (Zhang, Wu, & Zhang, 2011).
Synthesis of Unnatural α-Amino Acid Derivatives
- Ethyl 2-phenylpent-4-enoate derivatives have been used in the synthesis of highly substituted unnatural α-amino esters. These compounds were prepared using a Pd(II)-catalyzed three-component coupling, highlighting the compound's utility in complex organic syntheses (Hopkins & Malinakova, 2007).
Enantioselective Hydrogenation
- The compound has been subject to enantioselective hydrogenation, producing ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process demonstrates the compound's potential in producing optically active intermediates (Meng, Zhu, & Zhang, 2008).
Thermal Reaction and Pyrolysis
- Ethyl 2-phenylpent-4-enoate derivatives undergo interesting thermal reactions. For instance, ethyl (2E)-2-phenylsulfinyl-2-alkenoates, upon heating, yield ethyl (2E,4E)-2,4-alkadienoates, indicating the compound's thermal stability and reactivity (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
Intramolecular Cyclization
- The compound has been used in the intramolecular cyclization to produce novel (trifluoromethyl)quinoline derivatives, showcasing its versatility in heterocyclic chemistry (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Asymmetric Conjugate Addition Reactions
- The compound is involved in asymmetric conjugate addition reactions, producing compounds like methyl 3-phenylpent-4-enoate with high enantioselectivity. This reflects its role in stereoselective organic synthesis (Nakamura et al., 2002).
Safety and Hazards
While specific safety and hazard information for Ethyl 2-phenylpent-4-enoate is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 2-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIDCMCSMXQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylpent-4-enoate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)
![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)
![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)


![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)
![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)
![(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2699633.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)
